3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3-position, a carboxylic acid group at the 5-position, and a fused pyrrolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by carboxylation. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation and downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and carboxylic acid groups, making it less reactive in certain substitution reactions.
3-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Contains a methyl group, altering its steric and electronic properties.
Uniqueness
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and potential biological activities. The bromine atom allows for versatile substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds in biological systems .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-10-7-3-11-6(8(12)13)1-4(5)7/h1-3,10H,(H,12,13) |
InChI Key |
NFFVILGKFLEZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.